[3,3'-Bipyridin]-4-ylmethanol
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Overview
Description
[3,3’-Bipyridin]-4-ylmethanol is an organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bipyridin]-4-ylmethanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannane derivative instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of [3,3’-Bipyridin]-4-ylmethanol often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[3,3’-Bipyridin]-4-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyridine rings can be reduced to piperidine rings under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a leaving group, which can then be substituted by nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of [3,3’-Bipyridin]-4-ylmethanol can yield [3,3’-Bipyridin]-4-carbaldehyde, while reduction can produce [3,3’-Bipyridin]-4-ylmethane.
Scientific Research Applications
[3,3’-Bipyridin]-4-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound can be used in the design of biologically active molecules and as a building block for drug development.
Medicine: Its derivatives have potential therapeutic applications, including as antimicrobial and anticancer agents.
Industry: It is used in the synthesis of advanced materials, such as polymers and supramolecular structures.
Mechanism of Action
The mechanism of action of [3,3’-Bipyridin]-4-ylmethanol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the nature of the metal ion and the biological context.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar properties but different coordination geometry.
4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of viologens and coordination polymers.
3,4’-Bipyridine: Used in the synthesis of pharmaceutical compounds such as inamrinone and milrinone.
Uniqueness
[3,3’-Bipyridin]-4-ylmethanol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of specialized ligands and functional materials.
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(3-pyridin-3-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-8-10-3-5-13-7-11(10)9-2-1-4-12-6-9/h1-7,14H,8H2 |
InChI Key |
PDFHTFSFKBPTGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CN=C2)CO |
Origin of Product |
United States |
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